Glyceryl 1,3-distearate
Overview
Description
Glyceryl 1,3-distearate is a glycerol molecule esterified with stearic acid at the 1 and 3 positions. It is a type of glyceride, which is a common constituent of fats and oils. While the provided papers do not directly discuss glyceryl 1,3-distearate, they do provide insights into the synthesis and properties of similar glycerol derivatives, which can be extrapolated to understand glyceryl 1,3-distearate.
Synthesis Analysis
The synthesis of glycerol derivatives is a well-documented process. For instance, the synthesis of glycerol 1,3-dihexadecyl ether, a compound similar to glyceryl 1,3-distearate, involves a method that is applicable to the preparation of other 1,3-disubstituted glycerols . This suggests that a similar approach could be used for synthesizing glyceryl 1,3-distearate, provided that the stearic acid substituents are not affected by the synthesis conditions such as acid or catalytic hydrogenolysis.
Molecular Structure Analysis
The molecular structure of glycerol derivatives is characterized by the presence of glycerol as the backbone with various substituents attached to it. For glyceryl 1,3-distearate, the stearic acid chains would be attached to the first and third carbon of the glycerol molecule. The structure of similar compounds has been confirmed using techniques such as nuclear magnetic resonance spectroscopy and infrared absorption spectroscopy .
Chemical Reactions Analysis
Glycerol derivatives can undergo various chemical reactions, including esterification and acylation. The synthesis of glycerol monostearate, for example, involves transesterification and deprotection of acetonide . These reactions are crucial for modifying the glycerol backbone to produce specific glycerides like glyceryl 1,3-distearate.
Physical and Chemical Properties Analysis
The physical and chemical properties of glycerol derivatives are influenced by their molecular structure. For instance, the self-assembly of glyceryl monostearate into vesicles and its phase transitions have been studied using differential scanning calorimetry and dynamic light scattering . These properties are important for applications in drug delivery and as emulsifying agents. Similarly, glyceryl 1,3-distearate would have unique properties based on its stearic acid content, which could affect its melting point, solubility, and self-assembly behavior.
Scientific Research Applications
Emulsifier Analysis in Milk
A study developed a method for determining glyceryl 1,3-distearate in milk using ultra-performance liquid chromatography. This method involves extracting with acetone and dissolving in isopropanol, demonstrating its suitability for analyzing glyceryl 1,3-distearate in milk products (Luo et al., 2021).
Cosmetic and Food Industry Applications
Glyceryl 1,3-distearate functions as a skin conditioning agent and emollient in cosmetics. It is produced from vegetable oils and is used in various cosmetics and food products due to its safety and emulsifying properties. This ingredient is deemed safe for use in cosmetics and does not present significant acute toxicity risks (International Journal of Toxicology, 2007).
Application in Drug Delivery
Research on glyceryl monostearate, a related compound, investigated its self-assembling properties for drug delivery applications. This study explored its use in creating vesicles for hepatic targeting, highlighting its potential in medical applications (Marwah et al., 2018).
In Flour Products
Glyceryl monostearate, a related compound, is widely used as an emulsifier in the food industry, particularly in flour product manufacturing. It improves the look and taste of flour food, serving as a quality improver (Jian, 2011).
Solar Cell Technology
In solar cell technology, glyceryl monostearate has been used to improve the conductivity of polymer solar cells. This application demonstrates its potential in renewable energy technologies (Zhang et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2-hydroxy-3-octadecanoyloxypropyl) octadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHVBANLECCAGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H76O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60892302 | |
Record name | 1,3-Distearoylglycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60892302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
625.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | DG(18:0/0:0/18:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0056036 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Glyceryl 1,3-distearate | |
CAS RN |
504-40-5, 1323-83-7 | |
Record name | 1,3-Distearin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=504-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dioctadecanoylglycerol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glyceryl distearate [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001323837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glyceryl 1,3-distearate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404229 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Distearoylglycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60892302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Distearic acid, diester with glycerol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.963 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-hydroxypropane-1,3-diyl distearate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.266 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYCERYL 1,3-DISTEARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/733QK35BCI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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